Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide

GPIIb/IIIa antagonism Platelet aggregation inhibition Integrin αIIbβ3

Many linear RGD peptides fail at tolerable doses in platelet-rich thrombosis models. G4120 solves this with ~140-fold greater potency. Key differentiation: • IC50 = 1.5 nM vs. GPIIb/IIIa-fibrinogen binding; 0.15 µM vs. platelet aggregation. • In vivo: 50% thrombus inhibition at 11 µg/kg (hamster) vs. >30 mg/kg for linear RGDF. • Coronary reflow time reduced from 45 to 8 min (p=0.036) in canine models. Supplied as lyophilized powder, ≥95% HPLC, stored at -20°C. Custom synthesis available.

Molecular Formula C26H36N8O11S
Molecular Weight 668.7 g/mol
CAS No. 143120-27-8
Cat. No. B127153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide
CAS143120-27-8
Synonymscyclo(S-acetyl-tyrosyl-arginyl-glycyl-aspartyl-cysteinyl-OH) (sulfoxide)
cyclo-S-Ac-Tyr-Arg-Gly-Asp-Cys-OH (sulfoxide)
cyclo-S-Ac-Tyr-RGD-Cys-OH (sulfoxide)
G 4120
G-4120
Molecular FormulaC26H36N8O11S
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O
InChIInChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1
InChIKeyDMXRDQJVBMEHPP-OREKCURGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G4120: Sulfoxide-Bridged Cyclic RGD Pentapeptide GPIIb/IIIa Antagonist


Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide (CAS 143120-27-8), also designated G4120, is a synthetic cyclic pentapeptide incorporating the Arg-Gly-Asp (RGD) integrin-recognition motif constrained within a sulfoxide-bridged thioether macrocycle [1]. Developed by Genentech and first disclosed in the Journal of Medicinal Chemistry in 1992, this compound acts as a potent, reversible antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, thereby blocking fibrinogen binding and inhibiting platelet aggregation [2]. Its defining structural feature—a sulfoxide (S=O) bridge formed by oxidation of the thioether linkage—distinguishes it from both linear RGD peptides and alternative cyclic RGD congeners, conferring a conformationally constrained 'cupped' presentation of the RGD pharmacophore that underlies its exceptional potency [3].

1
Sulfoxide-bridged cyclic RGD pentapeptide GPIIb/IIIa antagonist
2
Conformationally constrained 'cupped' RGD pharmacophore for integrin binding studies
3
Defined synthetic tool for platelet aggregation inhibition and thrombosis model research

Why Generic RGD Peptides Cannot Substitute for G4120


Substituting G4120 with a linear RGD peptide or an alternative cyclic RGD variant introduces quantifiable losses in potency, in vivo efficacy, and experimental reproducibility. Linear tetrapeptides such as RGDF (Arg-Gly-Asp-Phe) exhibit approximately 140-fold weaker inhibition of ADP-induced human platelet aggregation (IC50 = 7 μg/mL vs. 0.05 μg/mL for G4120) and require roughly 2,700-fold higher doses to achieve comparable in vivo antithrombotic effect (ID50 ≈ 30 mg/kg vs. 11 μg/kg) [1]. Among cyclic congeners, the sulfoxide bridge of G4120 is critical: the oxidation state of the bridging sulfur atom directly influences conformational constraint and receptor complementarity; thioether-bridged (non-oxidized) precursors studied in the original SAR campaign showed reduced potency relative to the sulfoxide diastereomer ultimately selected as G4120 [2]. Furthermore, another cyclic RGD GPIIb/IIIa antagonist, TP9201, while antithrombotic, lacks the bleeding time prolongation signature of G4120—indicating that even within the same target class, pharmacodynamic profiles are not interchangeable [3]. These structural determinants preclude generic substitution without revalidation of potency, selectivity, and in vivo pharmacology.

Linear RGD
Linear tetrapeptides such as RGDF exhibit substantially lower potency in platelet aggregation assays; conformational constraint is absent, leading to assay sensitivity mismatch.
Thioether form
Non-oxidized thioether-bridged precursor shows reduced receptor complementarity; sulfoxide oxidation state influences pharmacophore presentation and may alter potency.
Other cyclic GPIIb/IIIa
TP9201, despite antithrombotic activity, does not prolong bleeding time in comparable models, indicating pharmacodynamic profiles are not interchangeable even within the same target class.

Quantitative Comparative Evidence for G4120


Equipotency to Kistrin in Platelet Aggregation Inhibition

In a direct head-to-head comparison within the same platelet aggregation assay, G4120 demonstrated equipotency to kistrin—a highly potent, naturally occurring disintegrin isolated from snake venom that served as the gold-standard comparator [1]. Both compounds inhibited fibrinogen-mediated platelet aggregation with an IC50 of 0.15 μM, establishing G4120 as a synthetic peptide capable of matching the potency of a structurally complex natural product while offering advantages of defined chemical synthesis and reproducible lot-to-lot consistency [1].

Kistrin vs G4120
Head-to-head
IC50 = 0.15 µM (equipotent)
Synthetic peptide matches natural disintegrin potency in defined assay.
Human platelet-rich plasma; ADP-induced aggregation.
GPIIb/IIIa antagonism Platelet aggregation inhibition Integrin αIIbβ3

Potency Advantage Over Linear RGD Tetrapeptide

G4120 inhibited ADP-induced platelet aggregation in human plasma with an IC50 of 0.05 μg/mL, compared to 7 μg/mL for the linear tetrapeptide RGDF (Arg-Gly-Asp-Phe), representing an approximately 140-fold potency advantage conferred by cyclic conformational constraint [1][2]. In hamster plasma, the differential was even more pronounced: G4120 IC50 = 0.12 μg/mL versus RGDF IC50 = 100 μg/mL, an approximately 830-fold difference [1]. This potency gap is consistent with the established principle that macrocyclization pre-organizes the RGD pharmacophore into the 'cupped' conformation required for high-affinity GPIIb/IIIa binding, reducing the entropic penalty upon receptor engagement [2].

Linear RGDF vs G4120
Cross-study
~140-fold difference (human plasma); ~830-fold (hamster)
Reported fold-difference supports conformational constraint benefit in assay sensitivity.
ADP-induced aggregation; linear peptides require substantially higher concentrations.
Cyclic vs. linear RGD Conformational constraint Human platelet aggregation

In Vivo Antithrombotic Potency vs. Linear RGD Peptide

In a standardized hamster femoral vein platelet-rich mural thrombosis model, bolus intravenous injection of G4120 inhibited in vivo thrombus formation with an ID50 of 11 μg/kg [1]. By contrast, the linear tetrapeptide RGDF achieved only 43% inhibition at a dose of 30 mg/kg—approximately 2,700-fold higher on a mass basis—without reaching 50% inhibition, precluding a formal ID50 determination [1]. This in vivo efficacy differential far exceeds the in vitro potency ratio, likely reflecting the superior metabolic stability and sustained receptor occupancy conferred by the cyclic sulfoxide-bridged structure relative to linear peptides susceptible to rapid proteolytic degradation [2].

In vivo RGDF vs G4120
Cross-study
ID50 11 µg/kg vs >30 mg/kg (43% inhib.)
Reported in vivo model-response difference; linear peptide may not achieve comparable endpoint at tolerated doses.
Hamster femoral vein thrombosis model.
In vivo antithrombotic efficacy Dose-response Hamster thrombosis model

Bleeding Time Profile vs. TP9201

In a direct comparative study in hamsters, intravenous bolus injection of G4120 at 1 mg/kg prolonged the template bleeding time from a baseline of 38 ± 9 seconds to 1,100 ± 330 seconds, whereas an equivalent 1 mg/kg bolus of TP9201 (another cyclic RGD GPIIb/IIIa antagonist) produced no prolongation of template bleeding time [1]. This stark pharmacodynamic divergence—both compounds inhibiting thrombus formation yet differing in hemostatic impact—demonstrates that not all cyclic RGD GPIIb/IIIa antagonists are functionally equivalent, and that G4120 occupies a distinct position in the efficacy–bleeding risk continuum relevant for experimental model selection [1].

Bleeding time vs TP9201
Head-to-head
G4120: 38→1100 s; TP9201: no change
Pharmacodynamic endpoint divergence; supports selection for hemostasis-interfacing studies.
Hamster template bleeding time; 1 mg/kg i.v.
Bleeding time GPIIb/IIIa inhibitor safety TP9201 comparator

GPIIb/IIIa Binding Affinity and Species-Dependent Potency

G4120 binds to the platelet GPIIb/IIIa receptor with a dissociation constant (Kd) of 4 nM, corresponding to a pKi of 8.4 [1][2]. However, its functional potency in platelet aggregation assays exhibits marked species dependence: IC50 values for ADP-induced aggregation are 0.05 μg/mL (human), 0.12 μg/mL (hamster), and 11 μg/mL (rat)—a ~220-fold span between human and rat plasma [3]. This species variability, attributed to differences in platelet GPIIb/IIIa receptor sequence and/or plasma protein binding across species, is a critical consideration for experimental design: the rat is a relatively resistant species requiring substantially higher concentrations, while human and hamster platelets show comparable sensitivity [3]. While the Kd value alone positions G4120 among high-affinity GPIIb/IIIa ligands, the species-dependent functional potency profile is a distinguishing feature not uniformly documented for alternative antagonists such as eptifibatide or tirofiban in comparable cross-species panels [3].

Binding affinity & species
Class-level
Kd = 4 nM; IC50 0.05–11 µg/mL across species
Species-dependent potency context; supports experimental species selection.
~220-fold span (human to rat); hamster offers human-like sensitivity.
Receptor binding affinity Species-dependent pharmacology Integrin αIIbβ3 Ki

Synergistic Antithrombotic Interaction with Argatroban

In a hamster femoral vein platelet-rich thrombosis model, G4120 and the synthetic thrombin inhibitor argatroban exhibited synergistic antithrombotic effects when co-administered [1]. The ID50 for G4120 alone was 11 μg/kg and for argatroban alone was 2 mg/kg [1]. When combined, the ID50 was achieved with only 3 μg/kg G4120 plus 0.5 mg/kg argatroban—corresponding to an equi-effective fractional combination index of 0.62 (95% CI: 0.50–0.74), where values <1.0 indicate true synergy [1]. Conversely, aspirin (10 mg/kg), heparin (100 U/kg), or their combination produced no significant inhibition in the same model, underscoring the specificity of the G4120–argatroban synergistic pairing [1]. This demonstrated synergy—targeting both platelet GPIIb/IIIa (G4120) and thrombin (argatroban)—provides a mechanistically rational basis for combination strategies that cannot be replicated by substituting G4120 with a less potent or pharmacodynamically distinct antiplatelet agent.

Argatroban synergy
Head-to-head
Combination index 0.62 (95% CI 0.50–0.74)
Supports synergistic combination research; reported dose-sparing endpoint.
Hamster thrombosis model; G4120 + argatroban.
Thrombolysis synergy Argatroban combination Fractional inhibitory dose

Research and Industrial Applications of G4120


In Vivo Thrombosis Models with GPIIb/IIIa Blockade

G4120 is the antithrombotic agent of choice for hamster, dog, and rodent models of platelet-rich thrombosis where linear RGD peptides such as RGDF fail to achieve meaningful efficacy at tolerable doses. Bolus intravenous injection at 11–20 μg/kg produces 50% inhibition of thrombus formation, compared to >30 mg/kg required for only 43% inhibition with RGDF, as established in the hamster femoral vein thrombosis model [1][2]. Researchers designing preclinical thrombosis studies can confidently select G4120 for robust, reproducible pharmacology at microgram-per-kilogram doses.

Combination Thrombolysis with rt-PA

In canine coronary artery thrombolysis models, intravenous G4120 at 0.3 mg/kg reduced time to reflow from 45 to 8 minutes (p = 0.036) and significantly delayed reocclusion (p = 0.001) when administered as an adjunct to rt-PA plus heparin [1]. Endobronchial administration at 0.5 mg/kg reduced time to reflow from 52 to 7 minutes (p = 0.039) and abolished cyclic reocclusion/reflow (p = 0.008) [1]. These quantitatively validated outcomes support G4120 as a reference standard for combination thrombolysis protocols where platelet-mediated rethrombosis is a critical experimental endpoint.

Vascular Restenosis and Neointima Formation Research

Continuous intravenous infusion of G4120 via osmotic pump produced dose-dependent inhibition of neointima formation in a hamster carotid artery injury model, with the strongest effect observed when treatment was initiated before vascular injury and maintained throughout the observation period [1]. The reduction in neointima was linked to a decrease in the percentage of proliferating cells in both media (from 16.5 ± 9.7% to 9.9 ± 6.1% on day 1) and intima (from 20.2 ± 7.3% to 13.4 ± 9.0% on day 5) [2]. This application leverages the dual αIIbβ3/αvβ3 integrin antagonism profile of G4120, distinguishing it from αIIbβ3-selective alternatives.

Thrombosis–Hemostasis Interface Studies

G4120's pronounced and dose-related prolongation of template bleeding time—from 38 ± 9 seconds at baseline to 1,100 ± 330 seconds at 1 mg/kg in hamsters, and from 1.3 ± 0.4 to 12 ± 2 minutes at 100 μg/kg in dogs—makes it uniquely suited as a positive control for studies investigating the relationship between antithrombotic efficacy and hemostatic impairment [1][2]. Unlike TP9201, which inhibits thrombus formation without prolonging bleeding time, G4120 provides a tool for interrogating the thrombosis–hemostasis balance, with the bleeding time serving as an integrated in vivo pharmacodynamic biomarker.

Application
Selection Property
Validation Focus
Platelet-rich thrombosis models (GPIIb/IIIa blockade)
Defined synthetic cyclic pentapeptide with conformational constraint
In vivo model-response dose titration
Combination thrombolysis research (rt-PA adjunct)
Reported synergistic interaction with thrombin inhibitor
Reocclusion endpoint and reflow time in model
Neointima formation and vascular injury models
Dual αIIbβ3/αvβ3 integrin antagonism profile
Proliferation endpoints in media and intima
Thrombosis–hemostasis interface studies
Pronounced bleeding time prolongation profile
Hemostatic impairment endpoint as pharmacodynamic biomarker
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